ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound . This reaction often requires specific conditions, such as the use of a mercury lamp and specialized glassware, making it technically challenging to scale up .
Industrial Production Methods
Industrial production of this compound may involve optimizing the photochemical [2+2] cycloaddition process to enhance yield and scalability. This could include the use of continuous flow reactors and advanced photochemical equipment to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized derivatives may include alcohols or carboxylic acids.
Reduction Products: Reduced forms of the compound may feature hydrogenated bicyclic structures.
Scientific Research Applications
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its bicyclic structure contributes to the development of new materials with enhanced mechanical properties and stability.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic core but differ in their substituents and functional groups.
Cyclopropane Derivatives: Featuring a three-membered ring, these compounds are structurally related but have different chemical properties and reactivity.
Uniqueness
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of a bicyclic core with an iodomethyl group. This combination imparts distinct reactivity and potential for diverse applications in various scientific fields .
Properties
CAS No. |
2694744-93-7 |
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Molecular Formula |
C17H27IO3 |
Molecular Weight |
406.3 |
Purity |
91 |
Origin of Product |
United States |
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